molecular formula C10H8ClF3O2 B1455843 1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one CAS No. 1334149-20-0

1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one

Cat. No. B1455843
M. Wt: 252.62 g/mol
InChI Key: AKEFPEQRPDGPOY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one (also known as MCPT-1) is an organic compound that is used in a variety of scientific research applications. It is a halogenated derivative of the phenyl trifluoropropanone family, and has been used in a variety of experiments due to its unique properties.

Scientific Research Applications

Microwave-assisted Synthesis for Neuroprotection

One notable application involves the microwave-assisted synthesis of derivatives of this compound for potential neuroprotective agents. Research by Dischino et al. (2003) details the synthesis of (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-[18F]-fluoro-6-(trifluoromethyl)-1H-indol-2-one, aiming at post-stroke neuroprotection. The study underscores the use of chiral HPLC separation to afford the desired 18F-labeled enantiomer, highlighting its application in biodistribution studies in rodents, which aligns with previous studies using racemic 18F-radiolabeled material (Dischino et al., 2003).

Synthesis of Chemical Intermediates

Another research avenue is the synthesis of chemical intermediates, where Komata et al. (2008) reported an efficient method for preparing 3,3,3-trifluoropropanoic acid. The process begins with 1-chloro-3,3,3-trifluoropropene, easily transformed into 3,3,3-trifluoropropanal dimethyl acetal, showcasing the versatility of chloro and methoxyphenyl derivatives in chemical synthesis (Komata et al., 2008).

Crystal Structure Analysis

In crystallography, the compound's derivatives serve as a basis for studying molecular structures. Yan and Liu (2007) synthesized a compound related to 1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one and analyzed its crystal structure, which involves intermolecular N—H⋯O hydrogen bonds. Such studies are crucial for understanding the compound's molecular geometry and potential interactions in larger molecular assemblies (Yan & Liu, 2007).

Advanced Material Synthesis

Furthermore, the compound finds application in the synthesis of advanced materials. For instance, the reaction of 3,3,3-trifluoropropene with tetrahydrofuran demonstrates its role in telomeric growth via free-radical rearrangements. Bergstrom et al. (1983) described the formation of a series of compounds linking trifluoropropyl side chains to tetrahydrofuran, showcasing the compound's utility in creating polymers or materials with specific functionalities (Bergstrom et al., 1983).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, “5-Chloro-2-methoxyphenyl isocyanate” is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one” are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9-3-2-6(11)4-7(9)8(15)5-10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEFPEQRPDGPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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